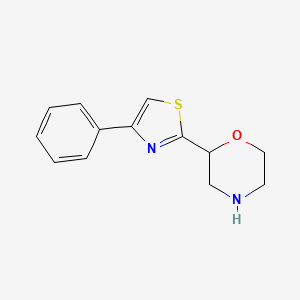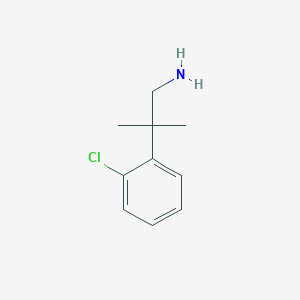
3-Chloro-4-(trifluoromethoxy)phenylboronic acid
Vue d'ensemble
Description
Applications De Recherche Scientifique
Structural and Spectroscopic Characterization
3-Chloro-4-(trifluoromethoxy)phenylboronic acid, along with its isomers, has been extensively characterized using various spectroscopic techniques. Studies have shown that the introduction of a trifluoromethoxy group affects the acidity of these boronic acids, depending on the substituent's position. For example, the ortho isomer was found to be the least acidic. Molecular and crystal structures were determined using single-crystal XRD, revealing hydrogen-bonded dimers as the basic structural motives. Docking studies indicated potential interactions with bacterial proteins, suggesting antibacterial applications (Adamczyk-Woźniak et al., 2021).
Catalysis and Organic Synthesis
The compound and related boronic acids have been employed as catalysts in organic synthesis. For instance, 2,4-bis(trifluoromethyl)phenylboronic acid has been shown to be a highly effective catalyst for dehydrative amidation between carboxylic acids and amines, highlighting its role in facilitating bond formation in peptides and other organic molecules (Wang et al., 2018).
Antibacterial Activity
Studies have evaluated the antibacterial potency of trifluoromethoxyphenylboronic acids, including 3-chloro-4-(trifluoromethoxy)phenylboronic acid, against strains such as Escherichia coli and Bacillus cereus. The structural features of these compounds, influenced by the trifluoromethoxy group, contribute to their antimicrobial properties, offering potential for development into new antibacterial agents (Adamczyk-Woźniak et al., 2021).
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a pivotal method in organic chemistry for forming carbon-carbon bonds, and boronic acids, including 3-chloro-4-(trifluoromethoxy)phenylboronic acid, play a crucial role as reactants in these reactions. Their use in cross-coupling enables the synthesis of a wide array of biaryls and polyaryls, essential for pharmaceuticals, agrochemicals, and materials science (Christian et al., 2014).
Trifluoromethylation Chemistry
The trifluoromethyl group is significant in medicinal chemistry due to its ability to enhance the metabolic stability and bioavailability of pharmaceuticals. Research involving copper(III) trifluoromethyl complexes has shown the potential for arylboronic acids, including 3-chloro-4-(trifluoromethoxy)phenylboronic acid, to participate in trifluoromethylation reactions. These studies provide insights into the reactivity and mechanisms of trifluoromethylation, facilitating the synthesis of trifluoromethylated aromatic compounds (Zhang & Bie, 2016).
Propriétés
IUPAC Name |
[3-chloro-4-(trifluoromethoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BClF3O3/c9-5-3-4(8(13)14)1-2-6(5)15-7(10,11)12/h1-3,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNHZFDNECMPGHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC(F)(F)F)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BClF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10681869 | |
| Record name | [3-Chloro-4-(trifluoromethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10681869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-(trifluoromethoxy)phenylboronic acid | |
CAS RN |
870822-79-0 | |
| Record name | B-[3-Chloro-4-(trifluoromethoxy)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=870822-79-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-Chloro-4-(trifluoromethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10681869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

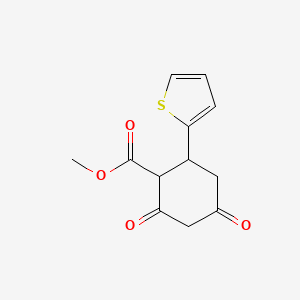
amine](/img/structure/B1487612.png)
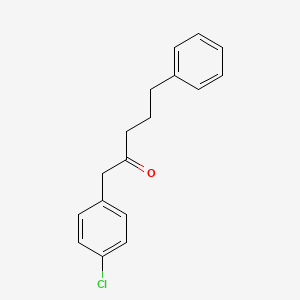
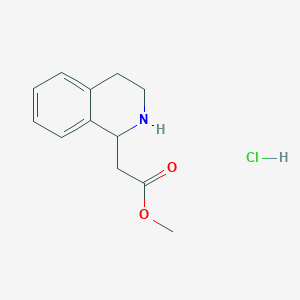
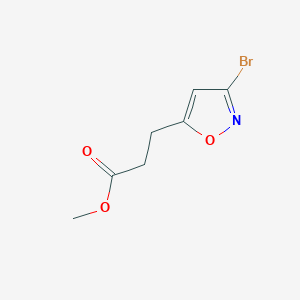
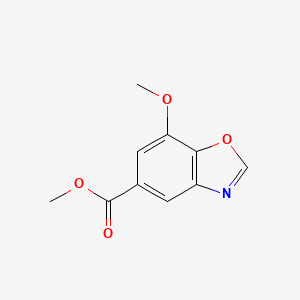
![2-chloro-N-[1-(3,4-difluorophenyl)ethyl]-N-methylacetamide](/img/structure/B1487620.png)
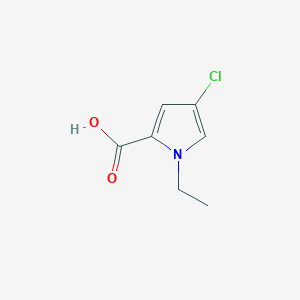
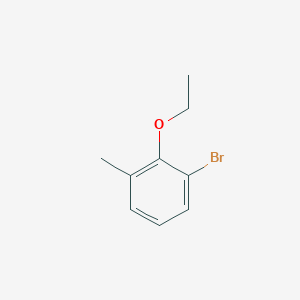
![2-(6-chloro-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid](/img/structure/B1487624.png)
![5-[5-(Trifluoromethyl)-3-isoxazolyl]-2-furansulfonyl chloride](/img/structure/B1487625.png)
![2-chloro-N-{[3-(propan-2-yloxy)phenyl]methyl}acetamide](/img/structure/B1487627.png)
